molecular formula C26H26ClFN2O2S B10754787 2-(2-chlorophenyl)-N-cyclohexyl-2-(3-fluoro-N-(2-thiophen-2-ylacetyl)anilino)acetamide

2-(2-chlorophenyl)-N-cyclohexyl-2-(3-fluoro-N-(2-thiophen-2-ylacetyl)anilino)acetamide

Cat. No.: B10754787
M. Wt: 485.0 g/mol
InChI Key: IUXKWSVGPRSVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

BRD-A71883111 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BRD-A71883111 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of IDH1 and its effects on metabolic pathways.

    Biology: Employed in cellular studies to understand the role of IDH1 mutations in cancer cell metabolism and proliferation.

    Medicine: Investigated for its potential therapeutic effects in treating cancers with IDH1 mutations.

    Industry: Utilized in the development of new cancer therapies and diagnostic tools

Comparison with Similar Compounds

BRD-A71883111 is unique in its specificity for the IDH1 R132H mutation, which distinguishes it from other IDH1 inhibitors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specificity, potency, and clinical applications.

Properties

Molecular Formula

C26H26ClFN2O2S

Molecular Weight

485.0 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-cyclohexyl-2-(3-fluoro-N-(2-thiophen-2-ylacetyl)anilino)acetamide

InChI

InChI=1S/C26H26ClFN2O2S/c27-23-14-5-4-13-22(23)25(26(32)29-19-9-2-1-3-10-19)30(20-11-6-8-18(28)16-20)24(31)17-21-12-7-15-33-21/h4-8,11-16,19,25H,1-3,9-10,17H2,(H,29,32)

InChI Key

IUXKWSVGPRSVSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2Cl)N(C3=CC(=CC=C3)F)C(=O)CC4=CC=CS4

Origin of Product

United States

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